

## A Head-to-Head Battle in Orthognathic Surgery: Condylar Positioning Devices in BSSO

Author: BenchChem Technical Support Team. Date: December 2025

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A deep dive into the clinical evidence comparing Bilateral Sagittal Split Osteotomy (**BSSO**) with and without condylar positioning devices (CPDs) reveals a nuanced picture. While proponents suggest CPDs offer greater accuracy in repositioning the mandibular condyle, thereby potentially reducing post-operative complications, the available clinical data indicates that manual positioning, in experienced hands, can achieve comparable outcomes in many cases.

The precise positioning of the mandibular condyle within the glenoid fossa is a critical step during Bilateral Sagittal Split Osteotomy (**BSSO**), a common corrective jaw surgery. Improper positioning can lead to temporomandibular joint (TMJ) dysfunction, pain, and skeletal relapse. To mitigate these risks, various condylar positioning devices (CPDs) have been developed. This guide provides a comparative analysis of **BSSO** procedures performed with and without these devices, supported by data from head-to-head clinical trials.

# **Experimental Protocols: A Look at the Methodologies**

The primary evidence for this comparison comes from a prospective randomized clinical trial and two key retrospective studies.

A 2024 prospective randomized trial by Straub et al. provides the most direct comparison of modern patient-specific CPDs against the conventional manual positioning technique.[1][2] In this study, patients undergoing **BSSO** were randomly assigned to either the CPD group, where a computer-aided designed and manufactured (CAD/CAM) device was used to guide the







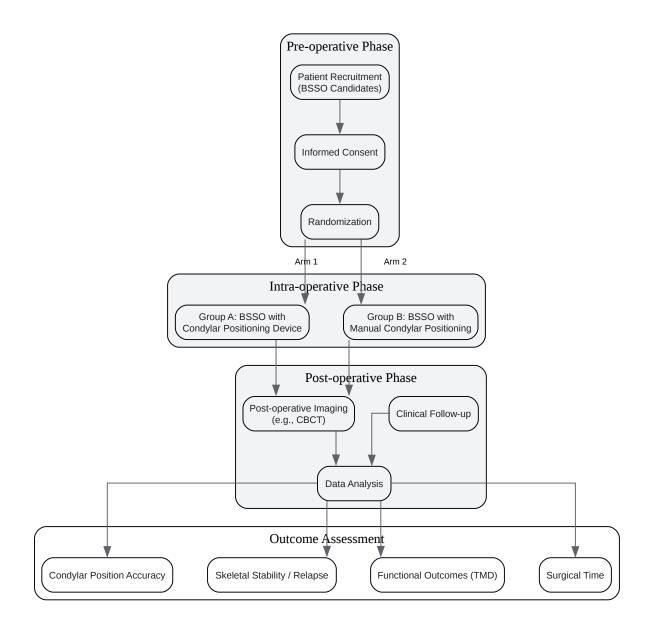
repositioning of the ascending ramus, or the control group, where the surgeon manually positioned the condyle.[1][2] Postoperative outcomes were meticulously assessed using conebeam computed tomography (CBCT) to compare the virtually planned condylar position with the actual postoperative result.[1][2]

In contrast, two earlier retrospective studies by Gerressen et al. (2006 and 2007) compared the use of a non-patient-specific device, the Luhr positioning device, with manual positioning.[3][4] [5][6] These studies analyzed the long-term functional results, including signs of temporomandibular disorders (TMD) and axiographically measured joint movements, as well as skeletal stability by evaluating cephalometric radiographs.[3][4][5][6]

The manual positioning technique, common to the control groups in these studies, relies on the surgeon's experience to guide the condyle into a stable and physiologically sound position within the glenoid fossa. This is typically achieved by applying gentle superior and posterior pressure to the mandibular angle.

Below is a diagram illustrating the typical workflow of a head-to-head clinical trial comparing these two **BSSO** techniques.





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Fig. 1: Experimental workflow for a head-to-head clinical trial.



## **Data Presentation: A Quantitative Comparison**

The clinical data reveals subtle differences between the two techniques. The prospective randomized trial by Straub et al. (2024) found that while both methods were accurate in achieving the planned position, the use of patient-specific CPDs resulted in a statistically significant, albeit small, improvement in the left/right movement of the rami.[1]

Table 1: Postoperative Deviation from Virtually Planned Position (Straub et al., 2024)

Direction of Movement	CPD Group (mean deviation)	Manual Positioning Group (mean deviation)	p-value
Left/Right	0.8 mm	1.1 mm	0.04
Front/Back	0.8 mm	1.3 mm	> 0.05
Cranial/Caudal	1.3 mm	1.6 mm	> 0.05

Data sourced from Straub et al. (2024).[1]

The retrospective studies by Gerressen et al. did not find a significant long-term advantage for the Luhr positioning device in terms of functional outcomes or skeletal stability.[3][4][5][6] In mandibular advancement surgery, the manually positioned group showed significantly fewer signs of TMD.[3][5] For skeletal stability, both techniques demonstrated comparable results in both mandibular advancement and setback procedures.[4][6]

Table 2: Long-Term Functional and Skeletal Outcomes (Gerressen et al., 2006 & 2007)

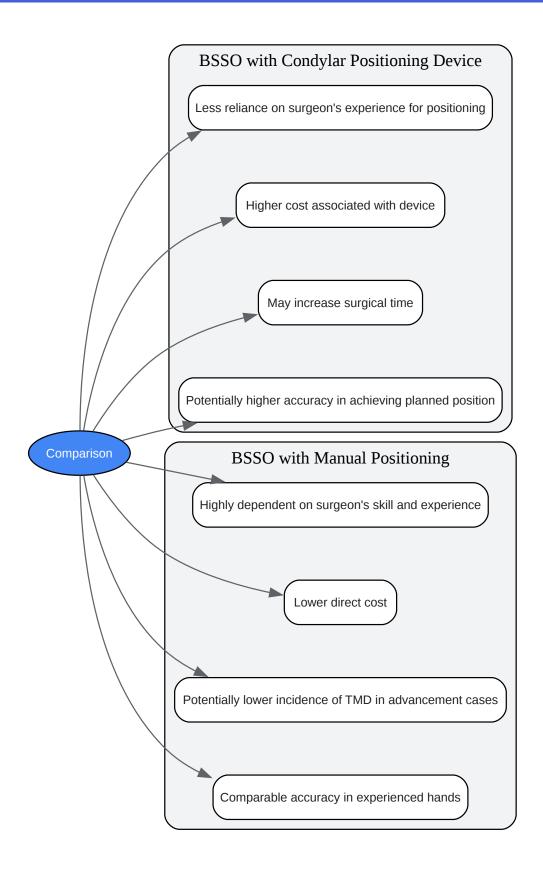


Outcome Measure	BSSO with Luhr CPD	BSSO with Manual Positioning	Finding
Functional Outcome (Advancement)	Slight advantages in axiographically measured joint track lengths	Significantly less signs of TMD	Manual positioning showed better clinical functional outcome.[3]
Functional Outcome (Setback)	Comparable results	Comparable results	No significant difference between groups.[3][5]
Skeletal Stability (SNB Angle & Wits Appraisal)	Stable results	Equally stable results	No significant difference in skeletal stability.[4][6]

Data synthesized from Gerressen et al. (2006 & 2007).[3][4][5][6]

The following diagram summarizes the key points of comparison between the two surgical approaches.





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Fig. 2: Key comparison points between the two BSSO techniques.



### Conclusion

The decision to use a condylar positioning device during **BSSO** is not straightforward and depends on various factors, including the surgeon's experience, the complexity of the case, and the specific goals of the surgery. While modern patient-specific CPDs may offer a slight advantage in accurately replicating a virtual surgical plan, particularly in the lateral dimension, current evidence does not consistently demonstrate superior long-term functional or stability outcomes compared to meticulous manual positioning.[1][3][4][5][6] In some instances, manual positioning has been associated with a lower incidence of postoperative TMD.[3][5]

For researchers and drug development professionals, it is important to recognize that both techniques are widely accepted and can yield excellent results. Future research should focus on larger, prospective, randomized controlled trials with long-term follow-up to further elucidate the specific indications for which CPDs may offer a definitive clinical advantage.

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- To cite this document: BenchChem. [A Head-to-Head Battle in Orthognathic Surgery: Condylar Positioning Devices in BSSO]. BenchChem, [2025]. [Online PDF]. Available at:



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